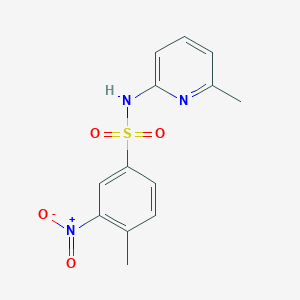
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as EFPM, is a synthetic compound that has been extensively studied in scientific research. EFPM is a piperidinecarboxylate derivative that has shown promising results in various preclinical studies, especially in the field of cancer research.
Wirkmechanismus
The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be activated in various cancer cells. This compound has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a crucial process in preventing cancer progression. This compound has also been shown to inhibit the growth of cancer cells by inhibiting various signaling pathways that are crucial for cancer cell growth and survival. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and its yield is reported to be around 70%. This compound has also been shown to have low toxicity in various preclinical studies. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which could make it difficult to administer in vivo. This compound also has a short half-life, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate research. One of the future directions is to optimize the synthesis method of this compound to increase its yield and water solubility. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. This compound could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, this compound could be studied in various disease models to determine its potential therapeutic applications beyond cancer.
Synthesemethoden
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorobenzylamine with 2-hydroxy-3-methoxybenzaldehyde to form 3-fluorobenzylidene-2-hydroxy-3-methoxybenzylamine. This compound is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to form this compound. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied in scientific research, especially in the field of cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing cancer progression.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-8-19(24)14-17)10-12-25(13-11-23)16-18-7-5-9-20(28-2)21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLACMQDUDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)


![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)